4-(3-Hydrazinylpropyl)morpholine dihydrochloride
Description
Properties
IUPAC Name |
3-morpholin-4-ylpropylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.2ClH/c8-9-2-1-3-10-4-6-11-7-5-10;;/h9H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWMZJPNEZPPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-74-3 | |
| Record name | 4-(3-hydrazinylpropyl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride involves the reaction of morpholine with 3-chloropropylhydrazine in the presence of a suitable solvent and catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydrazinylpropyl)morpholine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Chemical Reactions: The compound serves as a key intermediate in the synthesis of various organic compounds. Its hydrazinyl group enhances nucleophilicity, enabling it to participate in substitution reactions with electrophiles.
- Reagent in Organic Chemistry: It is utilized as a reagent for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
2. Biochemical Research:
- Enzyme Activity Studies: 4-(3-Hydrazinylpropyl)morpholine dihydrochloride is employed in biochemical assays to study enzyme activities. Its ability to form stable complexes with metal ions can influence its reactivity and biological interactions.
- Probe for Biological Investigations: The compound can be used as a probe in various biological studies due to its specific binding properties and reactivity with biological molecules.
3. Medicinal Chemistry:
- Potential Therapeutic Applications: Research indicates that this compound may have therapeutic properties, particularly in treating conditions such as cancer and inflammatory diseases. It has been investigated for its role in developing novel drug candidates targeting specific molecular pathways .
- Inhibitors of Disease Mechanisms: Some studies suggest that derivatives of this compound may act as inhibitors of certain disease mechanisms, contributing to its potential use in drug development against malignant conditions .
Case Studies
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of various hydrazine derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting its potential application in developing new antimicrobial agents .
Case Study 2: Cancer Treatment Research
Research involving this compound has shown promise in inhibiting specific cancer cell lines. The mechanism of action appears to involve interference with cellular pathways critical for tumor growth and survival, highlighting its potential as a lead compound for cancer therapeutics .
Mechanism of Action
The mechanism of action of 4-(3-Hydrazinylpropyl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following compounds share structural or functional similarities with 4-(3-Hydrazinylpropyl)morpholine dihydrochloride:
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Properties
Hydrazine vs. Chlorine Substitution :
- The hydrazinyl group in the target compound enables nucleophilic reactions (e.g., coupling with carbonyl groups), whereas the chloropropyl group in 4-(3-Chloropropyl)morpholine Hydrochloride (CAS: 57616-74-7) is more reactive in alkylation or substitution reactions .
- Chlorine derivatives generally exhibit higher lipophilicity compared to hydrazine analogs, impacting their solubility and bioavailability.
Molecular Weight and Complexity :
- Levocetirizine Dihydrochloride (MW: 461.81) is significantly larger due to its aromatic and carboxylic acid moieties, making it suitable for targeted therapeutic applications .
- The target compound and N8-Acetylspermidine Dihydrochloride (MW: 260.20) are smaller, favoring their use as intermediates or biochemical tools .
Stability and Storage :
Biological Activity
4-(3-Hydrazinylpropyl)morpholine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C7H19Cl2N3O
- Molecular Weight : 232.15 g/mol
- Structure : The compound features a morpholine ring substituted with a hydrazinyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. This property allows it to participate in various biochemical reactions, including:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.
- Metal Ion Complexation : It can form stable complexes with metal ions, influencing its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes the minimum suppressive concentrations (MSC) against selected bacterial strains:
| Bacterial Strain | MSC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 6538 | 12.5 |
| Escherichia coli ATCC 25922 | 6.3 |
| Bacillus subtilis ATCC 6633 | 25 |
| Pseudomonas aeruginosa ATCC 27853 | Not effective |
| Candida albicans ATCC 10231 | 50 |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria like E. coli .
Cytotoxicity and Anticancer Potential
The compound has also been investigated for its cytotoxic effects on cancer cell lines. A study utilized the MTT assay to evaluate its effectiveness against human colon carcinoma cells (HCT-116). The results indicated an IC50 value of approximately 18.8 µg/mL , suggesting promising anticancer properties .
Case Studies
- Neuropathic Pain Management : In a study focusing on pain management, derivatives of hydrazine compounds, including this compound, were tested for their efficacy in alleviating neuropathic pain conditions such as diabetic peripheral neuropathy and inflammatory pain states . The results showed significant analgesic effects, warranting further investigation into their clinical applications.
- Antiviral Activity : Another notable application is in antiviral research where hydrazone derivatives derived from morpholine compounds demonstrated viral inhibitory properties comparable to established antiviral drugs . This suggests that similar derivatives could be explored for their potential against viral infections.
Q & A
Q. Q1. What are the key synthetic strategies for preparing 4-(3-Hydrazinylpropyl)morpholine dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves sequential functionalization of the morpholine ring and hydrazine incorporation. A common route includes:
Morpholine Core Modification : Alkylation of morpholine using 3-chloropropylamine or a brominated propyl intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Hydrazine Introduction : Reacting the propyl-morpholine intermediate with hydrazine hydrate under controlled pH (pH 8–10) to avoid over-alkylation .
Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt .
Critical Factors : Excess hydrazine improves yield but risks side reactions; temperature >60°C accelerates decomposition. Purity is optimized via recrystallization (ethanol/water mixtures) and monitored by HPLC (C18 column, 0.1% TFA mobile phase) .
Q. Q2. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies hydrazine protons (δ 2.5–3.0 ppm, broad) and morpholine ring protons (δ 3.6–4.0 ppm). Hydrazine’s NH₂ groups show splitting in D₂O-exchanged spectra .
- FTIR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C morpholine) confirm functional groups. Pressure-dependent Raman studies (e.g., 0–3.5 GPa) reveal conformational stability .
- X-ray Crystallography : SHELX software refines crystal structures, highlighting dihydrochloride salt formation (Cl⁻ counterions) and hydrogen-bonding networks .
Advanced Research Questions
Q. Q3. How does the hydrazinyl group influence reactivity in nucleophilic or condensation reactions, and what side reactions dominate under varying pH?
Methodological Answer: The hydrazinyl group (-NH-NH₂) acts as a nucleophile, participating in:
- Schiff Base Formation : Reacts with carbonyl compounds (e.g., ketones) at pH 6–7 to form hydrazones, monitored by UV-Vis (λmax ~300 nm) .
- Oxidation : Susceptible to air oxidation, forming diazenes (detected via LC-MS; m/z +2 increments). Antioxidants (e.g., ascorbic acid) mitigate this in aqueous solutions .
pH Dependency : Below pH 5, protonation reduces nucleophilicity; above pH 9, deprotonation increases reactivity but accelerates hydrolysis of the morpholine ring .
Q. Q4. What computational and experimental approaches are used to study structure-activity relationships (SAR) for this compound in drug discovery?
Methodological Answer:
- Molecular Docking : Hydrazine’s lone pairs interact with enzyme active sites (e.g., monoamine oxidases). DFT calculations (B3LYP/6-31G*) optimize ligand conformers .
- Biological Assays : In vitro MAO inhibition assays (using kynuramine as substrate) show IC₅₀ values correlated with hydrazine substitution patterns. Selectivity is tested against A2A adenosine receptors via radioligand binding .
- SAR Trends : Bulkier morpholine substituents reduce blood-brain barrier penetration (logP calculated via Crippen’s method), while hydrazine derivatives enhance metal-chelating properties .
Q. Q5. How can researchers address discrepancies in reported solubility and stability data across studies?
Methodological Answer: Discrepancies arise from:
- Solvent Systems : Aqueous solubility varies with pH (e.g., 25 mg/mL at pH 3 vs. 5 mg/mL at pH 7). Use standardized buffers (e.g., PBS) and dynamic light scattering (DLS) to assess aggregation .
- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., morpholine ring-opened amines) under acidic conditions. Accelerated stability studies (40°C/75% RH) quantify degradation rates .
Best Practices : Report solvent purity (e.g., USP-grade water), use Karl Fischer titration for moisture content, and validate methods via inter-laboratory comparisons .
Q. Q6. What strategies improve enantiomeric purity when synthesizing chiral derivatives of this compound?
Methodological Answer:
- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl tartaric acid to separate enantiomers via diastereomeric salt crystallization (≥98% ee confirmed by chiral HPLC, Chiralpak AD-H column) .
- Asymmetric Catalysis : Palladium-catalyzed hydrazine alkylation with BINAP ligands achieves 90% ee. Monitor reaction progress via circular dichroism (CD) spectroscopy .
Q. Q7. How do impurities (e.g., residual solvents, by-products) impact pharmacological studies, and what analytical methods detect them?
Methodological Answer:
- By-Product Identification : LC-MS (ESI+) detects propyl-morpholine dimers (m/z 350–400) from incomplete hydrazine reactions. GC-MS identifies residual ethyl acetate (limit: <500 ppm per ICH Q3C) .
- Impact on Bioactivity : Impurities ≥0.1% reduce MAO inhibition efficacy by 20% in cell-based assays. Use preparative HPLC (C18, 20 mM ammonium acetate) for impurity isolation .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
